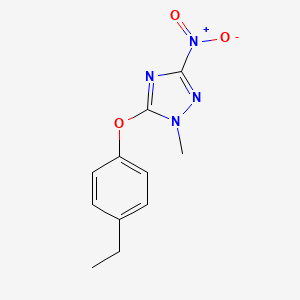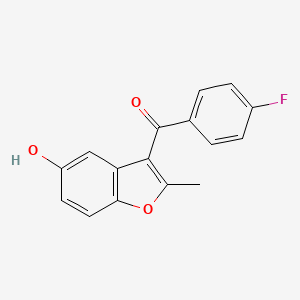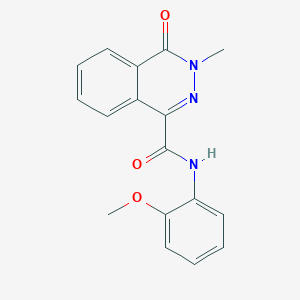
N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It can also include studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .科学的研究の応用
Drug Discovery and Development
ChemDiv2_005158: , also known as N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide , has been utilized in the field of drug discovery. ChemDiv, a fully integrated target-to-clinic contract research organization, has been involved in the development of new drug programs to treat diseases such as cancer, neurological disorders, infectious diseases, cardiometabolic, and immune diseases. The compound’s role in these programs likely involves the modulation of biological pathways or serving as a lead compound for further drug development .
Leishmaniasis Research
The compound has shown potential in the study of Leishmania mexicana , a parasite responsible for the disease leishmaniasis. Research has characterized the effects of similar compounds against this parasite, suggesting that ChemDiv2_005158 could be part of studies focusing on its in vivo leishmanicidal activity .
Catalysis and Material Chemistry
In the realm of catalysis and material chemistry, compounds like ChemDiv2_005158 have been studied for their potential use in macrocyclic chemistry. They may serve as ligands in the synthesis of N-heterocyclic carbene-based macrocycles, which have applications in catalysis and the development of materials with specific properties .
Photovoltaic Applications
Research into star-shaped D–π–A small molecules, which include structures similar to ChemDiv2_005158 , has been conducted with the aim of improving the efficiency of photovoltaic devices. These compounds can play a crucial role in the development of new materials for solar energy conversion .
Biomechanical Applications
The identifier HMS1383K10 is associated with research into biomechanical applications, particularly in the development of ultra-sensitive pressure sensors based on hydrogels. These sensors have potential uses in wearable devices and electronic skin, which can monitor human health and motion .
Biochemical Research
Antibodies that detect IDI1_003873 are used in various scientific applications, including Western Blot, Immunoprecipitation, Immunohistochemistry, ELISA, and Immunocytochemistry. These antibodies target the IDI1 enzyme in human, mouse, and rat samples, indicating the compound’s relevance in biochemical research related to cholesterol synthesis and peroxisomal deficiency diseases .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-17(22)12-8-4-3-7-11(12)15(19-20)16(21)18-13-9-5-6-10-14(13)23-2/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQMHTYUCIADDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
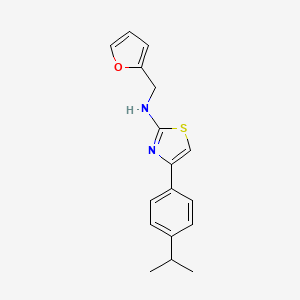
![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
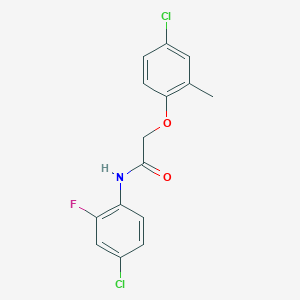
![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
